molecular formula C14H16BrCl2NO B15168598 N-(5-Bromopentyl)-3-(3,4-dichlorophenyl)prop-2-enamide CAS No. 603152-34-7

N-(5-Bromopentyl)-3-(3,4-dichlorophenyl)prop-2-enamide

Cat. No.: B15168598
CAS No.: 603152-34-7
M. Wt: 365.1 g/mol
InChI Key: RXYZQHSTEVSPMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-Bromopentyl)-3-(3,4-dichlorophenyl)prop-2-enamide is a synthetic cinnamanilide derivative characterized by a 5-bromopentyl chain attached to the amide nitrogen and a 3,4-dichlorophenyl group conjugated to the α,β-unsaturated carbonyl system. This structure confers unique physicochemical properties, including enhanced lipophilicity due to the brominated alkyl chain and electron-withdrawing effects from the dichlorophenyl moiety.

Properties

CAS No.

603152-34-7

Molecular Formula

C14H16BrCl2NO

Molecular Weight

365.1 g/mol

IUPAC Name

N-(5-bromopentyl)-3-(3,4-dichlorophenyl)prop-2-enamide

InChI

InChI=1S/C14H16BrCl2NO/c15-8-2-1-3-9-18-14(19)7-5-11-4-6-12(16)13(17)10-11/h4-7,10H,1-3,8-9H2,(H,18,19)

InChI Key

RXYZQHSTEVSPMM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C=CC(=O)NCCCCCBr)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups : Compounds with trifluoromethyl (2j, 2q) or trifluoromethoxy (2k) substituents exhibit submicromolar activity against Gram-positive bacteria and mycobacteria due to enhanced lipophilicity (log D ~3.5–4.0) and membrane penetration .
  • Bromopentyl Chain : The target compound’s bromopentyl group likely increases lipophilicity further (predicted log D >4.5), which may improve tissue absorption but also elevate cytotoxicity risks, as seen in highly lipophilic analogs like 2q .
  • Chlorination Impact: The 3,4-dichlorophenyl moiety is critical for broad-spectrum activity. Non-chlorinated analogs show reduced efficacy, emphasizing the role of chlorine in target binding .

Physicochemical and Spectroscopic Comparisons

Lipophilicity and SARs
  • Lipophilicity Trends: 3,4-Dichlorocinnamanilides (log D 3.5–4.0) > 4-Chlorocinnamanilides (log D 2.8–3.2) > Non-chlorinated analogs (log D <2.5) . The bromopentyl chain in the target compound would add ~1.5 log units to log D compared to 2j or 2k, based on bromine’s hydrophobicity .
Spectroscopic Signatures
  • NMR Data :
    • Target Compound : Expected δ 7.5–7.7 ppm (dichlorophenyl protons), δ 3.4–3.6 ppm (N-CH2- of bromopentyl), and δ 1.5–1.8 ppm (pentyl chain protons).
    • Analog 2j : δ 10.88 ppm (N-H), δ 7.6–8.3 ppm (aromatic protons), δ 6.8 ppm (enamide proton) .
  • IR Data :
    • All compounds show C=O stretches at ~1660–1700 cm⁻¹ and C=C stretches at ~1620–1640 cm⁻¹ .

Cytotoxicity and Selectivity

  • Trifluoromethyl Derivatives (2j, 2k) : Low cytotoxicity (IC50 >10 μM) in serum-containing media, making them promising for in vivo use .
  • Bromopentyl Analogs : Expected higher cytotoxicity due to prolonged cellular retention, as seen in 2q (IC50 5–10 μM) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.